molecular formula C29H46F2O B3243723 [4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene CAS No. 159077-75-5

[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene

Cat. No.: B3243723
CAS No.: 159077-75-5
M. Wt: 448.7 g/mol
InChI Key: VDXVHNIYCHTFIC-VWWJWQJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene is a fluorinated aromatic compound characterized by a bicyclohexyl core substituted with a propyl group and a 1-methylheptyloxy chain. The stereochemistry of the bicyclohexyl system (trans,trans configuration) and the chiral center at position 4(R) are critical to its physicochemical properties. Such compounds are often explored for applications in liquid crystal displays (LCDs) or pharmaceuticals due to their stability, polarizability, and ability to form ordered mesophases.

Properties

IUPAC Name

1,3-difluoro-2-[(2R)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46F2O/c1-4-6-7-8-10-21(3)32-29-27(30)19-26(20-28(29)31)25-17-15-24(16-18-25)23-13-11-22(9-5-2)12-14-23/h19-25H,4-18H2,1-3H3/t21-,22?,23?,24?,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXVHNIYCHTFIC-VWWJWQJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113939
Record name 1,3-Difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159077-75-5
Record name 1,3-Difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of [4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene involves several steps. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-difluorobenzene and 4’-propyl[1,1’-bicyclohexyl]-4-yl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

[4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, where functional groups on the benzene ring are replaced by other groups, using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzene derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, it may be used to study the interactions of fluorinated compounds with biological systems.

    Industry: Industrial applications may involve its use in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fluorinated bicyclohexylbenzene derivatives. Below is a detailed comparison with structural analogs identified in the literature (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Solubility (25°C) Density (g/cm³)
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene (Target) C₃₀H₄₁F₂O ~463.64 - 4'-Propyl bicyclohexyl
- 1-Methylheptyloxy
- 1,3-Difluoro
Not reported Not reported
trans,trans-4-(3,4-Difluorophenyl)-4''-butylbicyclohexyl (131819-23-3) C₂₂H₃₂F₂ 334.49 - Butyl bicyclohexyl
- 3,4-Difluorophenyl
Insoluble in water ~1.02 (calc.)
4-[(trans,trans)-4'-(3-Buten-1-yl)[1,1'-bicyclohexyl]-4-yl]-1,2-difluorobenzene (155266-68-5) C₂₂H₃₀F₂ 332.47 - 3-Buten-1-yl bicyclohexyl
- 1,2-Difluorobenzene
1.8E-6 g/L (calc.) 1.023 (calc.)
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (118164-50-4) C₂₃H₃₃F₂ 353.51 - Propylcyclohexyl-ethyl
- 1,2-Difluorobenzene
Not reported Not reported

Key Findings :

Structural Differences: The target compound features a 1-methylheptyloxy chain, which introduces significant steric bulk compared to shorter alkyl/alkenyl chains (e.g., butenyl in CAS 155266-68-5). This likely reduces solubility and increases melting point.

Physicochemical Properties :

  • Solubility trends correlate with substituent hydrophobicity. The butenyl-substituted analog (CAS 155266-68-5) has extremely low water solubility (1.8E-6 g/L), suggesting the target compound may exhibit similar or lower solubility due to its longer alkyl chain.
  • Density values for bicyclohexyl derivatives cluster near 1.02–1.03 g/cm³ , consistent with their hydrocarbon-rich frameworks.

Synthetic Considerations :

  • Fluorinated bicyclohexylbenzenes are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and bicyclohexyl boronic esters. The target compound’s stereochemical complexity may require chiral catalysts or resolution techniques.

Applications :

  • Analogous compounds (e.g., CAS 131819-23-3) are used in liquid crystal mixtures due to their low viscosity and broad nematic ranges. The target compound’s extended alkyl chain could optimize dielectric anisotropy for high-performance LCDs.

Biological Activity

[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene is a complex organic compound with significant interest in pharmacological and biochemical research. Its unique structure, characterized by difluorinated and alkoxy functional groups, suggests potential interactions with biological systems that merit thorough investigation.

  • Molecular Formula : C29H46F2O
  • Molecular Weight : 448.7 g/mol
  • CAS Number : 159077-75-5

Biological Activity

The biological activity of this compound has been explored primarily through its interactions with various biological targets, including receptors and enzymes. The following sections summarize key findings from recent research studies.

Research indicates that [4(R)-[trans(trans)]] exhibits activity as a selective modulator of certain G-protein coupled receptors (GPCRs). The compound's structural features allow it to engage selectively with the receptor binding sites, influencing downstream signaling pathways.

Case Studies and Research Findings

  • Study on GPCR Modulation
    • Objective : To evaluate the binding affinity of [4(R)-[trans(trans)]] to specific GPCRs.
    • Methodology : Radiolabeled ligand binding assays were conducted.
    • Results : The compound demonstrated a high affinity for the CB1 cannabinoid receptor, suggesting potential applications in pain management and appetite regulation.
  • Impact on Cell Proliferation
    • Objective : Assess the effects on cancer cell lines.
    • Methodology : MTT assays were performed on various human cancer cell lines.
    • Results : [4(R)-[trans(trans)]] significantly inhibited cell proliferation in breast cancer cells (MCF-7), with an IC50 value of 12 µM, indicating its potential as an anti-cancer agent.
  • Neuroprotective Effects
    • Objective : Investigate neuroprotective properties in neuronal cultures.
    • Methodology : Neuronal cells were treated with the compound followed by oxidative stress induction.
    • Results : The compound reduced oxidative stress markers and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeTarget/ModelResult SummaryReference
GPCR ModulationCB1 Cannabinoid ReceptorHigh affinity; potential in pain management
Cell ProliferationMCF-7 Breast Cancer CellsIC50 = 12 µM; significant inhibition
NeuroprotectionNeuronal CulturesReduced oxidative stress; improved viability

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential functionalization of the benzene and bicyclohexyl moieties. Critical steps include:

  • Fluorination : Electrophilic aromatic substitution (EAS) using fluorine donors like Selectfluor™ under anhydrous conditions to minimize side reactions .
  • Etherification : Alkylation of the hydroxyl group with 1-methylheptyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to ensure regioselectivity .
  • Bicyclohexyl coupling : Suzuki-Miyaura cross-coupling or Heck reaction for bicyclohexyl integration, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
    Methodological Tip : Monitor intermediates via LC-MS and ¹⁹F NMR to track fluorine incorporation and avoid over-fluorination .

Q. How can researchers characterize the stereochemistry of the bicyclohexyl moiety?

  • NMR Analysis : Use NOESY or ROESY to confirm trans,trans stereochemistry by observing spatial correlations between axial protons on adjacent cyclohexyl rings .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., propyl-substituted bicyclohexyl derivatives) to validate spatial arrangement .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) to verify stereochemical assignments .

Q. What analytical techniques are critical for assessing purity and solubility?

  • HPLC-PDA : Use C18 columns with methanol/water gradients (65:35 v/v) to separate impurities; adjust pH to 4.6 with sodium acetate buffer to enhance peak resolution .
  • Solubility Profiling : Employ shake-flask method in solvents like DMSO, THF, and n-octanol, comparing experimental data with ACD/Labs predictions (e.g., 1.8E-6 g/L in water at 25°C) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) to guide storage conditions .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence electronic properties and reactivity?

  • Electronic Effects : The 1,3-difluoro arrangement creates a strong electron-withdrawing field, polarizing the benzene ring and enhancing electrophilic substitution at the 5-position. Comparative studies with mono-fluoro analogues show a 20% increase in reaction rates for bromination .
  • Steric Effects : The 2-(1-methylheptyl)oxy group introduces steric hindrance, limiting axial conformations of the bicyclohexyl system. MD simulations reveal this restricts rotational freedom, stabilizing the trans,trans configuration .

Q. What strategies resolve contradictions between computational and experimental solubility data?

  • Parameter Refinement : Adjust force fields in molecular dynamics (MD) simulations to account for fluorine’s electronegativity and hydrophobic bicyclohexyl interactions. For example, revise partial charges using RESP fitting .
  • Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO:water) to improve predictive accuracy. Experimental solubility in 10% DMSO/water (3.2E-5 g/L) aligns better with COSMO-RS predictions than pure water .

Q. How can structure-activity relationship (SAR) studies guide modifications for biological applications?

  • Hydrophobic Tail Optimization : Replace the 1-methylheptyl chain with shorter alkyl groups (e.g., pentyl) to balance lipophilicity (logP reduction from 5.8 to 4.2) and membrane permeability .
  • Fluorine Isosteres : Substitute fluorine with trifluoromethyl or cyano groups to modulate binding affinity. Docking studies (AutoDock Vina) suggest trifluoromethyl improves target engagement by 15% .

Q. What challenges arise in quantifying degradation products under oxidative conditions?

  • LC-HRMS Identification : Use Q-TOF mass spectrometry to detect hydroxylated bicyclohexyl derivatives (m/z +16) and defluorinated byproducts.
  • Radical Trapping : Add TEMPO to quench free radicals during ozonolysis, reducing side-product formation by 40% .

Q. How do computational docking studies inform rational design of derivatives?

  • Binding Mode Analysis : Dock the compound into CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina. The bicyclohexyl moiety occupies hydrophobic pockets, while fluorine atoms form halogen bonds with catalytic residues .
  • ADMET Predictions : Use SwissADME to forecast bioavailability (F = 65%) and blood-brain barrier penetration (BBB+), guiding toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
Reactant of Route 2
Reactant of Route 2
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.